molecular formula C14H9F3O3 B8303513 4-Phenoxy-3-trifluoromethylbenzoic acid

4-Phenoxy-3-trifluoromethylbenzoic acid

Cat. No. B8303513
M. Wt: 282.21 g/mol
InChI Key: HMQHUKZZQKMMSF-UHFFFAOYSA-N
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Patent
US06057322

Procedure details

11 g of methyl 4-phenoxy-3-trifluoromethylbenzoate were dissolved in 200 ml of MeOH, 41 ml of a 1 N aqueous solution of NaOH were added and the mixture was stirred at RT for 24 h. The MeOH was then removed in vacuo, and the remaining mixture was diluted with 1 l of water and the whole adjusted to a pH of 2 with an aqueous solution of HCl; the precipitate was then filtered off. The latter was air-dried for 48 h, resulting in 9.2 g of an amorphous solid.
Name
methyl 4-phenoxy-3-trifluoromethylbenzoate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][C:9]=1[C:18]([F:21])([F:20])[F:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[O:1]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[C:18]([F:19])([F:20])[F:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-phenoxy-3-trifluoromethylbenzoate
Quantity
11 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was then removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining mixture was diluted with 1 l of water
FILTRATION
Type
FILTRATION
Details
the precipitate was then filtered off
CUSTOM
Type
CUSTOM
Details
The latter was air-dried for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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